[(2-Phenylpropyl)selanyl]benzene
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Overview
Description
[(2-Phenylpropyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a 2-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)selanyl]benzene typically involves the reaction of 2-phenylpropyl bromide with sodium selenide, followed by the addition of benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the selenium compound. The general reaction scheme is as follows:
Formation of Sodium Selenide: Sodium metal is reacted with elemental selenium in anhydrous ethanol to form sodium selenide.
Reaction with 2-Phenylpropyl Bromide: Sodium selenide is then reacted with 2-phenylpropyl bromide to form the corresponding selenide intermediate.
Addition of Benzene: The selenide intermediate is finally reacted with benzene to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylpropyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Lower oxidation state selenium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
[(2-Phenylpropyl)selanyl]benzene has several scientific research applications:
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [(2-Phenylpropyl)selanyl]benzene involves its interaction with molecular targets through its selenium atom. The selenium atom can undergo redox reactions, which play a crucial role in its biological and chemical activities. The compound can interact with enzymes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Benzyl selenocyanate: Contains a benzyl group bonded to a selenocyanate group.
Phenyl selenide: A simpler compound with a single phenyl group bonded to selenium.
Uniqueness
[(2-Phenylpropyl)selanyl]benzene is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds. This structural feature allows for specific interactions and applications that are not possible with simpler selenium compounds.
Properties
CAS No. |
65275-37-8 |
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Molecular Formula |
C15H16Se |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-phenylpropylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
SJPCRQODCBEDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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